4-Morpholineacetamide, N-2-naphthalenyl-
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Overview
Description
2-Morpholino-N-(naphthalen-2-yl)acetamide is an organic compound that features a morpholine ring attached to an acetamide group, which is further connected to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalene-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the naphthalene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted naphthalene or morpholine derivatives.
Scientific Research Applications
2-Morpholino-N-(naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Morpholino-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-N-(naphthalen-1-yl)acetamide
- N-(2-Naphthyl)-2-morpholinoacetamide
- N-(Naphthalen-2-yl)-2-morpholinoacetamide
Uniqueness
2-Morpholino-N-(naphthalen-2-yl)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the morpholine ring and the naphthalene moiety influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
65446-71-1 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-18-7-9-20-10-8-18)17-15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2,(H,17,19) |
InChI Key |
UNXRLYDVIYEDSL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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